2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone
Description
Properties
CAS No. |
578752-11-1 |
|---|---|
Molecular Formula |
C27H25Cl2N3O2S |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C27H25Cl2N3O2S/c1-27(2,3)19-8-5-17(6-9-19)25-30-31-26(32(25)20-10-12-21(34-4)13-11-20)35-16-24(33)18-7-14-22(28)23(29)15-18/h5-15H,16H2,1-4H3 |
InChI Key |
SYBFMVGJPXUGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclocondensation of a thiosemicarbazide intermediate. A representative pathway involves:
-
Synthesis of 1-(4-Methoxyphenyl)-2-(4-tert-butylphenyl)hydrazine-1-carbothioamide :
-
Cyclization to 5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol :
Table 1: Key Reaction Conditions for Triazole Formation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiosemicarbazide synthesis | Ethanol, reflux, 12 hours | 75 |
| Cyclization | 2M NaOH, 100°C, 6 hours | 70 |
Optimization of Reaction Conditions
Solvent and Base Selection
Table 2: Impact of Base on Coupling Reaction Yield
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub> | DMF | RT | 70 |
| NaH | THF | 0°C | 45 |
| Et<sub>3</sub>N | DCM | RT | 55 |
Temperature and Time
-
Elevated temperatures (50°C) reduce reaction time to 8 hours but decrease yield (60%) due to decomposition.
Characterization and Analytical Validation
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, triazole-H), 7.85–7.40 (m, 11H, aromatic-H), 3.89 (s, 3H, OCH<sub>3</sub>), 1.42 (s, 9H, tert-butyl).
-
HRMS (ESI+) : m/z calcd. for C<sub>27</sub>H<sub>26</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>2</sub>S [M+H]<sup>+</sup>: 541.1226; found: 541.1226.
Purity Assessment
Challenges and Troubleshooting
Steric Hindrance from tert-Butyl Group
Purification Difficulties
-
Silica gel chromatography is essential to separate unreacted bromoethanone and triazole-thiol byproducts.
Applications and Derivatives
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aromatic rings may facilitate binding to hydrophobic pockets within proteins, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogues differ in aryl substituents, halogenation patterns, and functional groups. Below is a comparative analysis:
Key Observations:
- Lipophilicity: The tert-butyl group increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility relative to methyl or methoxy substituents .
- Bioactivity Trends: Compounds with methoxyphenyl and halogenated aryl groups (e.g., ) are frequently associated with antifungal and antibiotic activities, suggesting the target compound may exhibit similar or enhanced effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step reactions, including S-alkylation of triazole-thiol intermediates with halogenated ketones (e.g., 2-bromo-1-(3,4-dichlorophenyl)ethanone) in alkaline media. Key variables include solvent polarity (e.g., methanol or DMF), temperature (60–80°C), and catalyst selection (e.g., NaH or K₂CO₃). For example, polar aprotic solvents enhance nucleophilic substitution efficiency, while elevated temperatures accelerate thiol-ether bond formation . Yields can vary from 50–75% depending on purification methods (e.g., column chromatography vs. recrystallization).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Combine spectroscopic techniques:
- NMR (¹H/¹³C): Identify substituents (e.g., tert-butyl protons at δ ~1.3 ppm, methoxy at δ ~3.8 ppm) and confirm sulfanyl linkage via sulfur-adjacent carbon shifts .
- X-ray Crystallography: Resolve spatial arrangement of the triazole ring and dichlorophenyl group to validate regioselectivity .
- HRMS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the solubility challenges, and how can they be addressed in biological assays?
- Methodological Answer: The compound’s hydrophobicity (due to tert-butyl and dichlorophenyl groups) limits aqueous solubility. Strategies include:
- Co-solvents: Use DMSO (≤1% v/v) for in vitro studies to prevent precipitation .
- Nanoparticle Encapsulation: Polymeric micelles (e.g., PEG-PLGA) improve bioavailability for cellular uptake assays .
Advanced Research Questions
Q. How does the sulfanyl-triazole moiety influence biological target interactions?
- Methodological Answer: The sulfanyl group enhances hydrogen bonding with enzyme active sites (e.g., cytochrome P450 or kinases), while the triazole ring participates in π-π stacking with aromatic residues. Use molecular docking (e.g., AutoDock Vina) to simulate binding modes, and validate via mutagenesis studies (e.g., alanine scanning of catalytic residues) .
Q. What experimental designs are recommended to resolve contradictory bioactivity data across studies?
- Methodological Answer:
- Dose-Response Curves: Test concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
- Orthogonal Assays: Pair enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct vs. indirect effects .
- Control for Redox Activity: Include catalase or superoxide dismutase to rule out ROS-mediated artifacts .
Q. How can computational modeling guide derivative synthesis for enhanced stability?
- Methodological Answer:
- DFT Calculations: Predict degradation pathways (e.g., hydrolysis susceptibility of the ethanone group) and modify substituents (e.g., electron-withdrawing groups on dichlorophenyl to stabilize the carbonyl) .
- QSAR Models: Correlate logP values with membrane permeability to prioritize analogs with balanced hydrophobicity .
Critical Considerations for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
